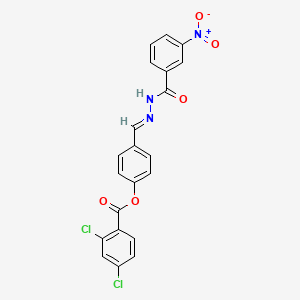
2-(3,4-Dichlorophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dichlorophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile is an organic compound that belongs to the class of nitriles This compound features a dichlorophenyl group and a chloropyridazinyl group attached to an acetonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile typically involves the following steps:
Formation of the Dichlorophenyl Intermediate: This step may involve the chlorination of a phenyl precursor to introduce the dichloro substituents.
Formation of the Chloropyridazinyl Intermediate: This step may involve the chlorination of a pyridazine precursor.
Coupling Reaction: The two intermediates are then coupled under specific conditions to form the final acetonitrile compound. Common reagents for this step may include bases, solvents, and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyridazinyl rings.
Reduction: Reduction reactions may target the nitrile group, converting it to an amine.
Substitution: The chlorinated positions on the phenyl and pyridazinyl rings may undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols may be used in substitution reactions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Products may include primary amines.
Substitution: Products may include substituted phenyl or pyridazinyl derivatives.
科学研究应用
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with similar structures are often studied for their biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine
Drug Development: The compound may serve as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry
Materials Science: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-(3,4-Dichlorophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile would depend on its specific application. For example, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would include binding to the active site of the target, inducing conformational changes, and altering downstream signaling pathways.
相似化合物的比较
Similar Compounds
2-(3,4-Dichlorophenyl)-2-(6-chloropyridazin-3-yl)ethanone: Similar structure but with a ketone group instead of a nitrile.
2-(3,4-Dichlorophenyl)-2-(6-chloropyridazin-3-yl)propionitrile: Similar structure but with an additional carbon in the acetonitrile moiety.
Uniqueness
2-(3,4-Dichlorophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile is unique due to its specific combination of dichlorophenyl and chloropyridazinyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C12H6Cl3N3 |
|---|---|
分子量 |
298.6 g/mol |
IUPAC 名称 |
2-(6-chloropyridazin-3-yl)-2-(3,4-dichlorophenyl)acetonitrile |
InChI |
InChI=1S/C12H6Cl3N3/c13-9-2-1-7(5-10(9)14)8(6-16)11-3-4-12(15)18-17-11/h1-5,8H |
InChI 键 |
UHNLCOJROKKHGW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(C#N)C2=NN=C(C=C2)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{4-(4-bromophenyl)-5-[(2,6-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12044774.png)
![9-Fluoro-7-hydroxy-3-methyl-5-oxo-N-(2-pyrazinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12044777.png)
![Methyl 2-(6-fluoro-3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-2-yl)acetate](/img/structure/B12044784.png)
![[2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12044791.png)


![N-{4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}-4-methylbenzenesulfonamide](/img/structure/B12044809.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12044811.png)


![N'-[(E)-(3-bromophenyl)methylidene]-1-hexyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12044842.png)
![2-[(E)-2-iodoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12044845.png)
![(5Z)-3-(2-furylmethyl)-5-({3-[4-(1-naphthylmethoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12044847.png)
![N-[(E)-(4-chlorophenyl)methylidene]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine](/img/structure/B12044857.png)
